Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-
CAS No.: 84298-42-0
Cat. No.: VC17026634
Molecular Formula: C27H35N3O4
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84298-42-0 |
|---|---|
| Molecular Formula | C27H35N3O4 |
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | [10-[3-(dimethylamino)propyl]-1,3,4,5-tetrahydroazepino[3,4-b]indol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C27H35N3O4/c1-28(2)13-9-15-30-22-12-7-6-10-20(22)21-11-8-14-29(18-23(21)30)27(31)19-16-24(32-3)26(34-5)25(17-19)33-4/h6-7,10,12,16-17H,8-9,11,13-15,18H2,1-5H3 |
| Standard InChI Key | FSCLEPOFVGESAA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCN1C2=C(CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C41 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct motifs:
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Azepino[3,4-b]indole core: A seven-membered aza-ring fused to an indole system at positions 3 and 4 .
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Propanamine side chain: A 2,3,4,5-tetrahydro substituent with N,N-dimethyl groups at the terminal amine .
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3,4,5-Trimethoxybenzoyl group: An aromatic ester linked to the azepino-indole system via the propanamine chain .
The combination of these groups confers unique stereoelectronic properties, including potential hydrogen-bonding sites (from the indole NH and carbonyl oxygen) and lipophilic domains (from the trimethoxybenzoyl group) .
Table 1: Key Identifiers and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 84298-42-0 | |
| Molecular Formula | C₂₆H₃₁N₃O₅ (calculated) | Derived |
| Molecular Weight | 477.55 g/mol (theoretical) | Calculated |
| Synonyms | None widely recognized |
Synthetic Approaches
Direct Synthesis Strategies
While no explicit protocols for synthesizing this compound are documented, analogous azepino-indole derivatives are typically constructed via:
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Cooperative aza-[4 + 3] cycloaddition: A one-step, four-component reaction involving amino acids, indoles, and anilines . This method leverages kinetically unstable intermediates (e.g., indol-3-yl cations and N-arylimines) to form the azepino-indole scaffold .
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Enzymatic Pictet–Spengler reactions: Strictosidine synthase (STR)-catalyzed condensations of tryptamine analogs with secologanin, yielding seven-membered azepino-indole systems .
For this specific molecule, the 3,4,5-trimethoxybenzoyl group likely originates from post-cyclization acylation, though exact steps remain unverified .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Aza-[4 + 3] cycloaddition | Amino acid, indole, aniline | Azepino[3,4-b]indole core |
| 2 | Reductive amination | Dimethylamine, reducing agent | N,N-Dimethylpropanamine chain |
| 3 | Esterification | 3,4,5-Trimethoxybenzoyl chloride | Final product |
Mechanistic and Computational Insights
Reaction Dynamics
Quantum mechanical studies on analogous STR-catalyzed azepino-indole formations reveal:
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Rate-determining step: Deprotonation of a cyclized intermediate by Glu309 (ΔG‡ = 21.2 kcal/mol) .
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Substrate binding modes: Non-natural substrates (e.g., 1H-indole-4-ethanamine) adopt distinct conformations in the enzyme active site, influencing reaction feasibility .
These findings suggest that introducing bulky groups like the trimethoxybenzoyl moiety could alter transition-state energetics, potentially requiring tailored catalytic conditions .
Research Gaps and Future Directions
Unanswered Questions
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Synthetic reproducibility: No peer-reviewed protocols for synthesizing this exact compound exist .
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Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Target identification: Potential interactions with serotonin receptors or other CNS targets are speculative .
Recommended Studies
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